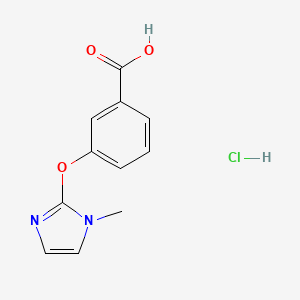
3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 2126178-53-6 . It has a molecular weight of 254.67 . The compound is in powder form and is stored at room temperature . The IUPAC name for this compound is 3-((1-methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride” can be represented by the InChI code: 1S/C11H10N2O3.ClH/c1-13-6-5-12-11(13)16-9-4-2-3-8(7-9)10(14)15;/h2-7H,1H3,(H,14,15);1H . This indicates that the compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 254.67 .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Agents
Studies have focused on the development of novel compounds with pronounced antioxidant and anti-inflammatory activities. For instance, the synthesis of benzofused thiazole derivatives and their evaluation as potential antioxidant and anti-inflammatory agents highlight the significance of structural modifications in enhancing bioactivity. These derivatives were synthesized through a cyclocondensation reaction and exhibited notable anti-inflammatory and antioxidant activities in vitro. This research underscores the potential of structurally modified compounds for therapeutic applications, particularly in addressing oxidative stress and inflammation-related diseases (Raut et al., 2020).
Biological Activity of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) are recognized for their biological properties, including antioxidant capabilities. The structure-activity relationships (SARs) of HCAs have been extensively reviewed, elucidating the importance of structural features such as the presence of an unsaturated bond on the side chain for their activity. These studies provide valuable insights into the design of potent antioxidant molecules and highlight the potential health benefits of HCAs in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Chlorogenic Acid and Metabolic Syndrome
Chlorogenic acid, a polyphenol from the hydroxycinnamic acid family, exhibits several health-promoting properties relevant to metabolic syndrome treatment, such as antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Research into chlorogenic acid as both a food additive and a nutraceutical has demonstrated its potential in preventing and treating metabolic syndrome and associated disorders, making it a promising candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Enzymatic Treatment of Organic Pollutants
The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of various organic pollutants in wastewater has gained interest. This enzymatic approach, especially using enzymes like laccases and peroxidases in the presence of redox mediators, has shown to significantly enhance the degradation efficiency of recalcitrant compounds. Such innovative methods offer a promising avenue for the remediation of pollutants, contributing to environmental sustainability (Husain & Husain, 2007).
Safety And Hazards
The compound has been classified with the hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
3-(1-methylimidazol-2-yl)oxybenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3.ClH/c1-13-6-5-12-11(13)16-9-4-2-3-8(7-9)10(14)15;/h2-7H,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTLAABZSLYHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1OC2=CC=CC(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


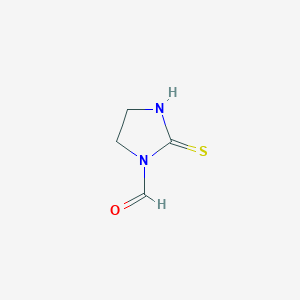
![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate](/img/structure/B2955711.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2955714.png)
![ethyl 2-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2955717.png)
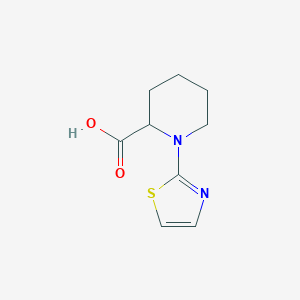

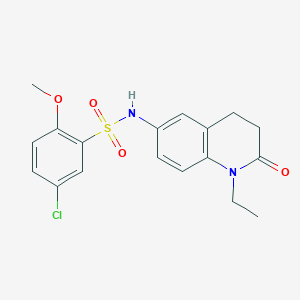
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2955722.png)
![2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2955723.png)
![5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2955724.png)
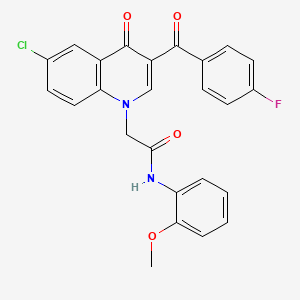
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2955729.png)
